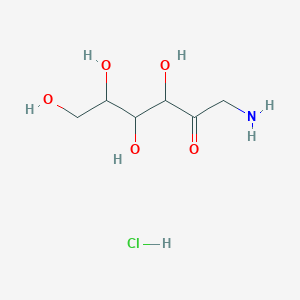
1-Amino-1-deoxy-D-psicose hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one hydrochloride: is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes multiple hydroxyl groups and an amino group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with a suitable hexose sugar, such as glucose or mannose.
Amination: The hexose sugar undergoes amination, where an amino group is introduced at the first carbon position.
Hydroxylation: The hydroxyl groups are introduced or preserved at the 3rd, 4th, 5th, and 6th carbon positions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one hydrochloride: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of acylated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
(3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one hydrochloride: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of (3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may interfere with signal transduction pathways, affecting cellular responses.
Metabolic Pathways: The compound can be involved in or alter metabolic pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one hydrochloride: can be compared with similar compounds such as:
Glucosamine Hydrochloride: Similar structure but lacks some hydroxyl groups.
Mannosamine Hydrochloride: Similar structure but differs in the configuration of hydroxyl groups.
N-Acetylglucosamine: Contains an acetyl group instead of a free amino group.
Uniqueness
- The unique combination of multiple hydroxyl groups and an amino group in (3S,4R,5R)-1-Amino-3,4,5,6-tetrahydroxyhexan-2-one hydrochloride provides distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C6H14ClNO5 |
|---|---|
Molekulargewicht |
215.63 g/mol |
IUPAC-Name |
1-amino-3,4,5,6-tetrahydroxyhexan-2-one;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-1-3(9)5(11)6(12)4(10)2-8;/h4-6,8,10-12H,1-2,7H2;1H |
InChI-Schlüssel |
BXEJEZFWNIJRIM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(=O)CN)O)O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


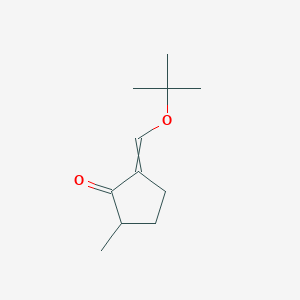
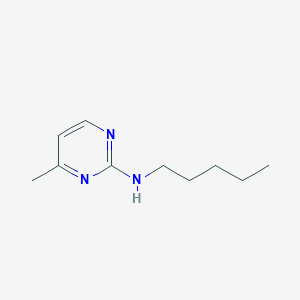
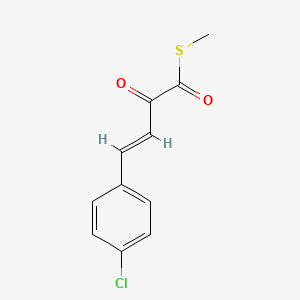
![2-(Benzyloxy)-5-chloro-3-[4-(methylsulfanyl)phenyl]pyridine](/img/structure/B12523848.png)
![3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B12523856.png)
![1-(4-Methylphenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B12523874.png)
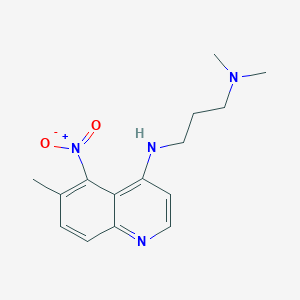
![5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene](/img/structure/B12523880.png)
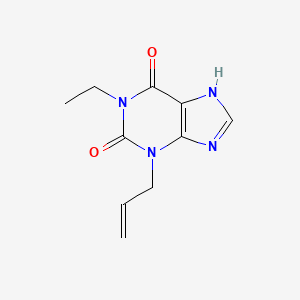
![Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate](/img/structure/B12523892.png)
![Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone](/img/structure/B12523915.png)
![4,5-Bis[5-methyl-2-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12523918.png)
![4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile](/img/structure/B12523923.png)

